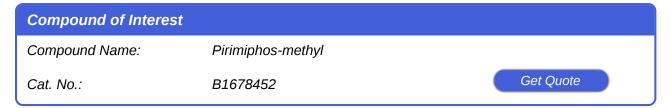


# In-depth toxicological profile of Pirimiphosmethyl

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An In-depth Toxicological Profile of Pirimiphos-methyl

#### Introduction

Pirimiphos-methyl, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum organophosphorus insecticide and acaricide. [1][2][3] It exerts its effects through both contact and fumigant action, making it effective for pest control on stored agricultural commodities and in public health applications for vector control.[1][3] Developed by Imperial Chemical Industries (ICI) and first marketed in 1977, it is classified by the World Health Organization (WHO) as a Class III, slightly hazardous pesticide. [1][3] This technical guide provides a comprehensive overview of the toxicological profile of Pirimiphos-methyl, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

- Appearance: Pale straw-colored liquid[4]
- Melting Point: 15-18°C[3][4]
- Vapor Pressure: ~1 x 10<sup>-4</sup> Torr at 30°C[4]
- Solubility in Water: Approximately 5 mg/L at 30°C[3][4]
- Log K ow (Octanol-Water Partition Coefficient): 4.2[5][6]



#### **Mechanism of Action**

The primary mechanism of toxicity for **Pirimiphos-methyl** is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][7][8][9] As a phosphorothioate, **Pirimiphos-methyl** is a pro-insecticide that requires metabolic activation to its oxygen analog, **pirimiphos-methyl**-oxon (PMO).[5][10][11] This bioactivation is primarily carried out by Cytochrome P450 (CYP450) enzymes.[10][12]

The active oxon metabolite then phosphorylates the serine hydroxyl group at the active site of AChE. This binding is essentially irreversible, leading to the inactivation of the enzyme. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. Its inhibition results in the accumulation of ACh, leading to overstimulation of cholinergic receptors (both muscarinic and nicotinic) throughout the central and peripheral nervous systems.[8] This continuous stimulation disrupts normal nerve function, causing a cholinergic crisis characterized by a range of symptoms, which in severe cases can lead to respiratory failure and death.[8][13]



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**Caption:** Mechanism of **Pirimiphos-methyl** bioactivation and acetylcholinesterase inhibition.

# Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)



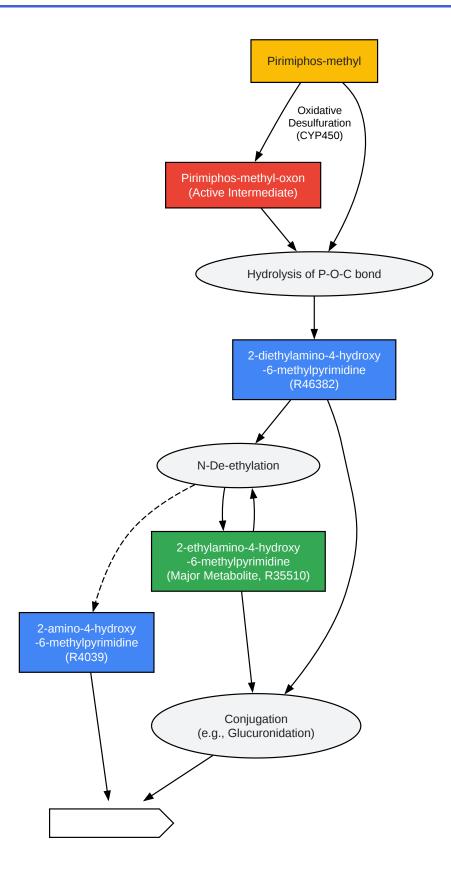




**Pirimiphos-methyl** is rapidly absorbed and extensively metabolized in mammals.[4][14]

- Absorption and Excretion: Following oral administration in rats, 73% to 81% of a 0.6 mg/kg dose was excreted in the urine within the first 24 hours, indicating rapid absorption.[4] Over 120 hours, the entire dose was accounted for in the urine (86%) and feces (15.2%).[4] Similar rapid excretion was observed in dogs, with the majority of the dose excreted in urine within 48 hours.[5][15] In a lactating goat, 91% of a single dose was excreted within 8 days, primarily in the urine (87%), with only 0.41% found in milk.[4]
- Metabolism: The biotransformation of Pirimiphos-methyl is complex, involving cleavage of the P-O-C bond, N-dealkylation of the pyrimidine ring, and subsequent conjugation.[4][15] The parent compound is not detected in urine.[4][14] While the active oxygen analogue (pirimiphos-methyl-oxon) is the key intermediate for toxicity, it is not found as a urinary metabolite, suggesting it is rapidly transformed.[4][15] In both rats and dogs, 2-ethylamino-4-hydroxy-6-methylpyrimidine was identified as the major urinary metabolite.[4][15] Other identified metabolites include 2-amino-4-hydroxy-6-methylpyrimidine and conjugated forms. [4][14]





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Caption: Simplified metabolic pathway of Pirimiphos-methyl in mammals.



# **Toxicological Profile**

The primary toxicological effect observed in acute, short-term, and long-term studies is cholinesterase inhibition.[15][16] Clinical signs of toxicity are typical of organophosphate poisoning, including salivation, tremors, incontinence, and respiratory distress.[4][17]

## **Acute Toxicity**

**Pirimiphos-methyl** exhibits moderate to low acute toxicity via the oral route.[4][15]

Table 1: Acute Toxicity of Pirimiphos-methyl

Species	Sex	Route	LD <sub>50</sub> (mg/kg bw)	Reference
Rat	Female	Oral	2050	[4][5]
Rat	Female	Dermal	>2000	[4]
Mouse	Male	Oral	1180	[4]
Rabbit	Male	Oral	1150-2300	[4]
Guinea Pig	Female	Oral	1000-2000	[4]
Hen	Female	Oral	30-60	[4]

| Dog | Male | Oral | >1500 |[4] |

# **Sub-chronic and Chronic Toxicity & Carcinogenicity**

Long-term feeding studies have been conducted in several species to establish no-observed-adverse-effect levels (NOAELs) and assess carcinogenic potential.

Table 2: Chronic Toxicity and Carcinogenicity Studies



Species	Study Duration	Key Finding	NOAEL	Reference
Rat	2 years	Brain acetylcholines terase inhibition at higher levels. No evidence of carcinogenicit y.	10 ppm in diet (equivalent to 0.5 mg/kg bw/day)	[15]
Mouse	80 weeks	Blood cholinesterase depression. No evidence of carcinogenicity.	5 ppm in diet (equivalent to 0.5 mg/kg bw/day)	[15]

 $\mid$  Dog  $\mid$  90 days  $\mid$  Reduction in plasma, erythrocyte, and brain cholinesterase activity.  $\mid$  0.5 mg/kg bw/day  $\mid$ [1]  $\mid$ 

Based on these studies, regulatory bodies have concluded that **Pirimiphos-methyl** is not carcinogenic in rats or mice.[15][18]

### Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of **Pirimiphos-methyl**. While some in vitro assays showed equivocal or positive results (e.g., sister chromatid exchange assay), in vivo studies, including the micronucleus test and dominant lethal test in mice, were unequivocally negative.[1][18] The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that **Pirimiphos-methyl** is not genotoxic.[1][15]

Table 3: Genotoxicity Profile of **Pirimiphos-methyl** 



Assay Type	Test System	Result	Reference
In Vitro	Bacterial Reverse Mutation (Ames)	Equivocal	[18]
In Vitro	Sister Chromatid Exchange	Positive	[18]
In Vivo	Mouse Micronucleus Test	Negative	[18]
In Vivo	Rodent Dominant Lethal Test	Negative	[1][18]

| In Vivo | Rat Liver DNA Repair | Negative |[1] |

### **Reproductive and Developmental Toxicity**

**Pirimiphos-methyl** has been evaluated for its potential to cause reproductive or developmental effects.

- Reproductive Toxicity: A three-generation reproduction study in rats at dietary concentrations
  of 0, 5, 10, or 100 mg/kg showed no adverse effects on reproductive parameters at any dose
  level. The NOAEL for reproductive effects was determined to be 100 mg/kg in the diet
  (equivalent to 5 mg/kg bw/day).[15]
- Developmental Toxicity: Teratology studies in rats and rabbits did not demonstrate any
  evidence of teratogenicity.[4][15] In a rat study, fetotoxicity was observed at a dose of 200
  mg/kg, which also caused maternal toxicity.[15] In rabbits, the NOAEL for fetotoxicity and
  teratogenicity was 16 mg/kg bw/day.[15]

## **Neurotoxicity**

Acute and subchronic neurotoxicity studies in rats showed that exposure caused cholinergic signs and dose-related inhibition of plasma, red blood cell (RBC), and brain cholinesterase activity.[17] However, studies have not revealed changes in brain weight or histopathology.[17] Four studies in hens indicated that **Pirimiphos-methyl** does not cause delayed neurotoxicity, a known effect of some organophosphates.[15]



#### **Human Studies**

Studies in human volunteers have been conducted to establish a safe level of exposure. In two separate studies of 28 and 56 days, the highest dose tested (0.25 mg/kg bw/day) did not induce significant cholinesterase inhibition.[4][15] Based on these human studies, the JMPR established an Acceptable Daily Intake (ADI) of 0–0.03 mg/kg bw, applying a 10-fold safety factor.[15]

# **Environmental Fate and Ecotoxicology**

- Soil: **Pirimiphos-methyl** is expected to have low to no mobility in soil, with reported Koc values ranging from 950 to 8500, indicating it will adsorb to soil particles.[7] The dissipation half-life in soil is relatively short, around 5 to 6 days.[7]
- Water: It is slightly soluble in water and is not expected to be a significant leaching threat. Hydrolysis is pH-dependent, being rapid under acidic conditions and slower at neutral to alkaline pH.[1][7] Photolysis in aqueous solutions is very rapid.[1]
- Ecotoxicity: Pirimiphos-methyl is very toxic to aquatic life.[18] The 48-hour EC<sub>50</sub> for Daphnia magna is 0.21 μg/L, and the 96-hour LC<sub>50</sub> for rainbow trout is 0.2 mg/L.[1][19] It has a high potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 270.[7]

Table 4: Ecotoxicity of Pirimiphos-methyl



Organism	Test	Endpoint	Value	Reference
Daphnia magna (Water flea)	48h Immobilization	EC50	0.21 μg/L	[1]
Oncorhynchus mykiss (Rainbow trout)	96h Acute	LC50	0.2 mg/L	[19]
Pimephales promelas (Fathead minnow)	35d Chronic	NOEC	0.13 mg/L	[20]

| Daphnia magna (Water flea) | 21d Chronic | NOEC | 0.11  $\mu$ g/L |[20] |

# **Experimental Protocols**

Detailed experimental protocols for toxicological studies are standardized and typically follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

# Acute Oral Toxicity (LD<sub>50</sub> Determination) - OECD Guideline 423

This protocol aims to determine the median lethal dose (LD<sub>50</sub>) of a substance after a single oral administration.

- Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often slightly more sensitive, are used.
- Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.
- Dose Administration: The test substance (Pirimiphos-methyl), often dissolved in a vehicle like propylene glycol, is administered by oral gavage in a stepwise procedure using a starting dose.[4]



- Observation: A step-by-step process is used, typically with 3 animals per step. The outcome
  of the first step determines the dose for the next. Animals are observed for mortality, clinical
  signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, salivation), and body
  weight changes for at least 14 days.[4]
- Necropsy: All animals (those that die during the test and survivors at termination) are subjected to a gross necropsy.
- Data Analysis: The LD<sub>50</sub> is calculated based on the mortality observed at different dose steps.

### **Acetylcholinesterase Inhibition Assay**

This biochemical assay measures the activity of AChE in biological samples (e.g., brain tissue, red blood cells, plasma) and is the primary method for assessing exposure to organophosphates. The protocol is generally based on the Ellman method.

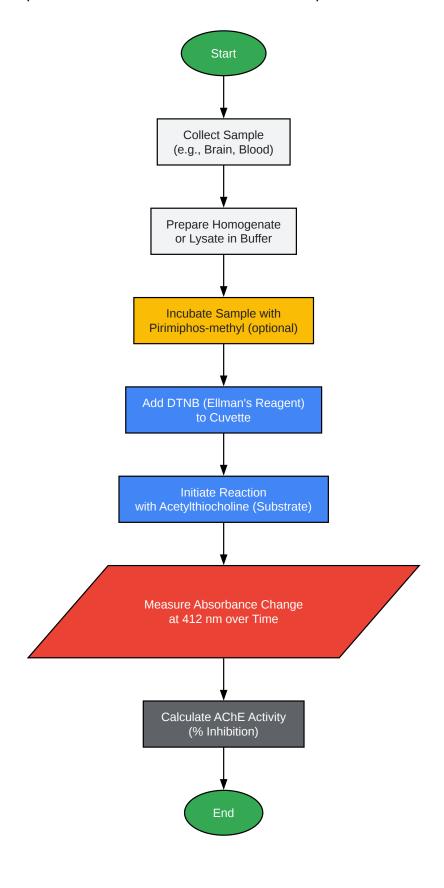
- Sample Preparation: Blood is drawn and separated into plasma and red blood cells (RBCs).
   [21] Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).
- Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.

#### Procedure:

- Aliquots of the sample (e.g., RBC lysate, brain homogenate) are pre-incubated with a buffer.
- DTNB solution is added to the reaction mixture.
- The reaction is initiated by adding the substrate, ATCh.
- The change in absorbance over time is recorded using a spectrophotometer.
- Data Analysis: The rate of the reaction is proportional to the AChE activity. For inhibition studies, the sample is pre-incubated with the inhibitor (Pirimiphos-methyl or its oxon form)



before the addition of the substrate. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control sample.





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Caption: General experimental workflow for an acetylcholinesterase (AChE) inhibition assay.

# Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect gene mutations induced by a chemical.

- Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
- Metabolic Activation: The test is performed with and without an exogenous metabolic
  activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian
  metabolism (as Pirimiphos-methyl requires activation).
- Exposure: The bacterial strains are exposed to various concentrations of Pirimiphos-methyl
  on minimal agar plates lacking the essential amino acid.
- Incubation: Plates are incubated for 48-72 hours.
- Scoring: A positive result is recorded if the substance causes a dose-dependent increase in the number of "revertant" colonies (colonies that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.

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